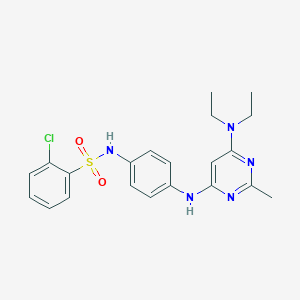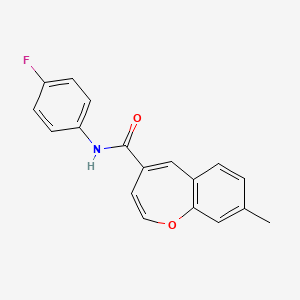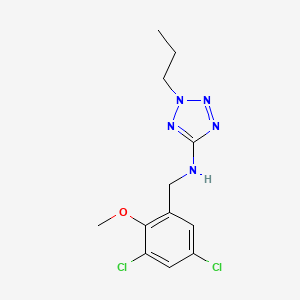![molecular formula C28H28N4O3 B11299850 N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11299850.png)
N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” can be achieved through a multi-step organic synthesis process. The general steps might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Acylation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final product can be obtained by coupling the intermediate compounds under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are often studied as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents against various pathogens.
Anticancer Agents: Some derivatives have been studied for their anticancer properties, targeting specific cellular pathways.
Medicine
Therapeutic Agents: The compound may be explored for its potential therapeutic applications in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Agriculture: Potential use as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of “N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” would depend on its specific biological target. Generally, quinoxaline derivatives may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its diverse biological activities.
2-Methylquinoxaline: A derivative with similar structural features.
N-Benzylquinoxaline: Another derivative with potential therapeutic applications.
Uniqueness
“N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C28H28N4O3 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C28H28N4O3/c1-4-21-12-7-8-14-23(21)29-26(34)18-32-25-16-10-9-15-24(25)30-27(28(32)35)31(20(3)33)17-22-13-6-5-11-19(22)2/h5-16H,4,17-18H2,1-3H3,(H,29,34) |
InChI Key |
ZFHYLWXDGYZDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11299778.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11299780.png)
![Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11299782.png)

![1-(Ethylsulfanyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11299784.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11299790.png)
![2-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11299806.png)

![Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11299823.png)

![ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B11299838.png)
![2-Acetyl-4-fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299840.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B11299847.png)
